![molecular formula C13H9ClN2S B1366107 N-(2-chlorophenyl)-1,3-benzothiazol-2-amine CAS No. 53088-07-6](/img/structure/B1366107.png)
N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
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Overview
Description
“N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Synthesis Analysis
While specific synthesis methods for “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” were not found, related compounds such as ketamine and 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure analysis of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .
Scientific Research Applications
Medicinal Chemistry: Antibacterial and Anti-parasitic Properties
N-(2-chlorophenyl)-1,3-benzothiazol-2-amine: derivatives have been historically recognized for their antibacterial and anti-parasitic properties. These compounds are structurally related to 5-nitroimidazoles, which include drugs like metronidazole, known for treating infections caused by anaerobic bacteria and parasites such as Entamoeba histolytica and Giardia lamblia .
Synthetic Methods Development: TDAE Methodology
The compound has been used in the development of original synthetic methods utilizing TDAE (tetrakis(dimethylamino)ethylene) methodology. This approach allows for the generation of stable carbanions in nitroheterocyclic substrates, leading to new derivatives with potential medicinal applications .
Pharmacophore Design: Antitumor Agents
Benzothiazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , serve as key pharmacophores in the design of antitumor agents. They are part of a broader class of benzimidazoles that have been recommended as potential EGFR and erbB2 inhibitors, which are important targets in cancer therapy .
Antimicrobial Activity: Analogs and Derivatives
Research into benzimidazole analogs, closely related to N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , has shown that these compounds possess strong antimicrobial activity. This includes activity against a range of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Material Chemistry: Optical Chemical Sensors
The benzimidazole scaffold, which is structurally similar to N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , has been utilized in materials chemistry as optical chemical sensors. These sensors have applications in medicine, environmental science, and chemical technology, offering advantages over other sensing devices .
Antiviral Research: HIV-1 Protease Inhibitors
Some benzimidazole derivatives have shown promise as anti-HIV-1 agents by protecting the APOBEC3G protein. Given the structural similarity, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine could be explored for its potential antiviral properties, particularly as HIV-1 protease inhibitors .
Analgesic Development: NaV1.8 Blockers
Chiral benzimidazole derivatives have been identified as blockers of NaV1.8 (voltage-gated sodium channels), which play a crucial role in the transmission of pain signals. As a related compound, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine may have applications in the development of new analgesic drugs .
Anti-inflammatory Research: SAR Studies
Structure-activity relationship (SAR) studies have indicated that benzimidazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , can be effective as analgesic and anti-inflammatory agents. These studies help in understanding how different substitutions on the benzimidazole scaffold affect therapeutic potential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIHPVVWLJJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407004 |
Source
|
Record name | N-(2-chlorophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53088-07-6 |
Source
|
Record name | N-(2-chlorophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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